molecular formula C13H12FN3O B12537633 N-(2,6-dimethylpyrimidin-4-yl)-3-fluorobenzamide CAS No. 712309-05-2

N-(2,6-dimethylpyrimidin-4-yl)-3-fluorobenzamide

Cat. No.: B12537633
CAS No.: 712309-05-2
M. Wt: 245.25 g/mol
InChI Key: CUAVVXBXIFOTRH-UHFFFAOYSA-N
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Description

N-(2,6-dimethylpyrimidin-4-yl)-3-fluorobenzamide is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylpyrimidin-4-yl)-3-fluorobenzamide typically involves the reaction of 2,6-dimethylpyrimidine-4-amine with 3-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylpyrimidin-4-yl)-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(2,6-dimethylpyrimidin-4-yl)-3-fluorobenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,6-dimethylpyrimidin-4-yl)-3-fluorobenzamide involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cellular signaling pathways. This inhibition can lead to the suppression of cell growth and proliferation, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-dimethylpyrimidin-4-yl)-3-fluorobenzamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of a fluorine atom on the benzamide moiety. This unique structure contributes to its distinct biological activity and potential therapeutic applications.

Properties

CAS No.

712309-05-2

Molecular Formula

C13H12FN3O

Molecular Weight

245.25 g/mol

IUPAC Name

N-(2,6-dimethylpyrimidin-4-yl)-3-fluorobenzamide

InChI

InChI=1S/C13H12FN3O/c1-8-6-12(16-9(2)15-8)17-13(18)10-4-3-5-11(14)7-10/h3-7H,1-2H3,(H,15,16,17,18)

InChI Key

CUAVVXBXIFOTRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C)NC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

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